molecular formula C13H11ClFNO3S B2805647 4-chloro-N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide CAS No. 886119-50-2

4-chloro-N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2805647
CAS No.: 886119-50-2
M. Wt: 315.74
InChI Key: FPQBHLRNCRUIFX-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)sulfonylamine is an organic compound that features both sulfonyl and amine functional groups

Properties

IUPAC Name

4-chloro-N-(4-fluorophenyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S/c1-19-13-8-11(6-7-12(13)14)20(17,18)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQBHLRNCRUIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)sulfonylamine typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-fluoroaniline. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition and protein binding due to its functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxyphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl and amine groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methoxyphenyl)sulfonylamine
  • (4-Chloro-3-methoxyphenyl)sulfonylamine
  • (4-Chloro-3-methoxyphenyl)sulfonylamine

Uniqueness

(4-Chloro-3-methoxyphenyl)sulfonylamine is unique due to the presence of both a sulfonyl group and a fluorine atom on the aromatic ring. The fluorine atom can significantly influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

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